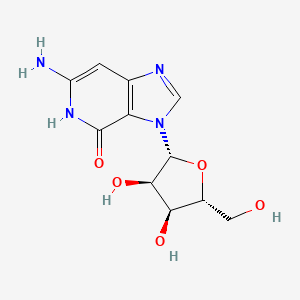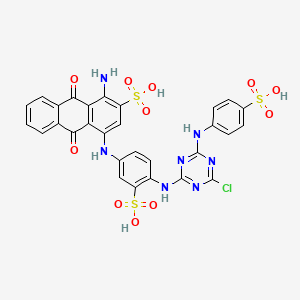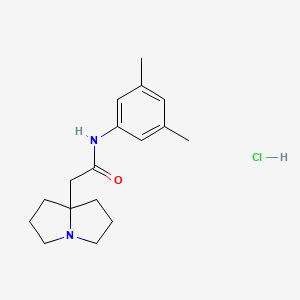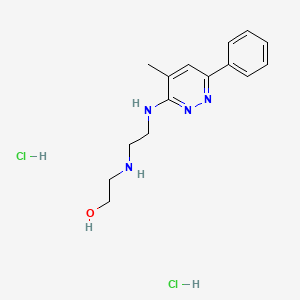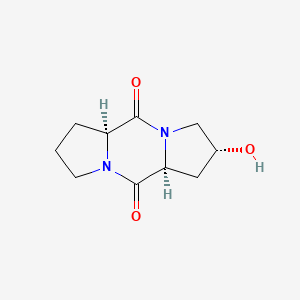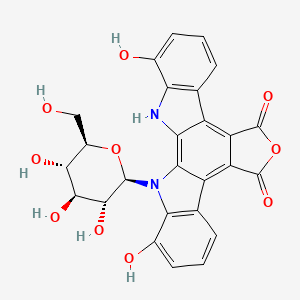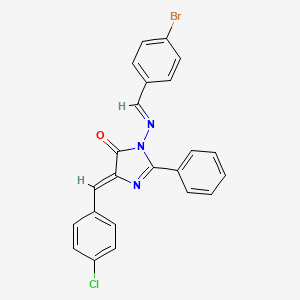![molecular formula C26H30ClNO9 B12783334 1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 81320-23-2](/img/structure/B12783334.png)
1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic compound that combines a piperidine derivative with a tricarboxylic acid This compound is notable for its unique structure, which includes a benzo[b][1,4]benzodioxepin moiety, a piperidine ring, and a tricarboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine typically involves multiple steps:
Formation of the benzo[b][1,4]benzodioxepin moiety: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the piperidine ring: The benzo[b][1,4]benzodioxepin intermediate is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Introduction of the tricarboxylic acid group: The final step involves the addition of the tricarboxylic acid group, which can be achieved through esterification or amidation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine or benzo[b][1,4]benzodioxepin moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development or biochemical research.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its structural properties.
Wirkmechanismus
The mechanism of action of 1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid would depend on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate various biochemical pathways, leading to the observed effects. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Vergleich Mit ähnlichen Verbindungen
1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid can be compared with other compounds that have similar structural features:
Benzo[b][1,4]benzodioxepin derivatives: These compounds share the benzo[b][1,4]benzodioxepin moiety and may exhibit similar chemical reactivity and biological activity.
Piperidine derivatives: Compounds containing the piperidine ring are common in medicinal chemistry and may have comparable pharmacological properties.
Tricarboxylic acid derivatives: These compounds are often involved in metabolic pathways and can be used as intermediates in various chemical reactions.
The uniqueness of this compound lies in the combination of these three distinct functional groups, which may confer unique properties and applications not found in other compounds.
Eigenschaften
CAS-Nummer |
81320-23-2 |
|---|---|
Molekularformel |
C26H30ClNO9 |
Molekulargewicht |
536.0 g/mol |
IUPAC-Name |
1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C20H22ClNO2.C6H8O7/c21-15-8-9-16-17(10-13-22-11-4-1-5-12-22)23-18-6-2-3-7-19(18)24-20(16)14-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-3,6-9,14,17H,1,4-5,10-13H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
ZENZBUJIQQOWNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC2C3=C(C=C(C=C3)Cl)OC4=CC=CC=C4O2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



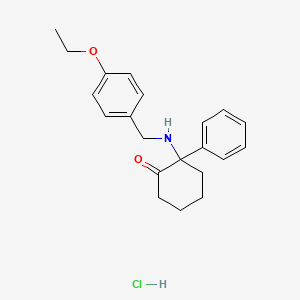


![3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12783285.png)

